
4,4'-Bis(dimethylamino)stilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Bis(dimethylamino)stilbene', also known as DASB, is a fluorescent compound that is widely used in scientific research. It belongs to the stilbene family of compounds and is structurally similar to other fluorescent dyes such as rhodamine and fluorescein. DASB is commonly used as a fluorescent probe to study the binding and transport of neurotransmitters in the brain.
Mecanismo De Acción
4,4'-Bis(dimethylamino)stilbene binds to SERT with high affinity and specificity. Once bound, it is internalized by the cell and accumulates in the endoplasmic reticulum. The fluorescence of 4,4'-Bis(dimethylamino)stilbene is quenched in this environment, which allows researchers to study the transport and distribution of serotonin in the brain. 4,4'-Bis(dimethylamino)stilbene is also used to study the effects of drugs on SERT function. Drugs that inhibit SERT function, such as selective serotonin reuptake inhibitors (SSRIs), can be labeled with 4,4'-Bis(dimethylamino)stilbene to study their binding affinity and specificity.
Efectos Bioquímicos Y Fisiológicos
4,4'-Bis(dimethylamino)stilbene is a relatively safe compound that does not have any known side effects at the concentrations used in scientific research. It is not metabolized by the body and is excreted unchanged in the urine. 4,4'-Bis(dimethylamino)stilbene has been shown to be effective in labeling SERT in both animal and human studies. It has also been used to study the effects of drugs on SERT function and to develop new drugs for the treatment of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-Bis(dimethylamino)stilbene has several advantages for use in lab experiments. It is a highly specific and sensitive fluorescent probe that can be used to study the binding and transport of neurotransmitters in the brain. It is also relatively easy to synthesize and is commercially available from several suppliers. However, 4,4'-Bis(dimethylamino)stilbene has some limitations for use in lab experiments. It is not suitable for use in live-cell imaging studies as it requires fixation and permeabilization of the cells. It is also not suitable for use in studies of other neurotransmitter transporters as it is specific to SERT.
Direcciones Futuras
There are several future directions for the use of 4,4'-Bis(dimethylamino)stilbene in scientific research. One area of research is the development of new drugs for the treatment of depression and anxiety disorders. 4,4'-Bis(dimethylamino)stilbene can be used to screen new compounds for their binding affinity and specificity for SERT. Another area of research is the study of the effects of drugs on SERT function in different brain regions. 4,4'-Bis(dimethylamino)stilbene can be used to study the distribution and function of SERT in different regions of the brain and to develop new drugs that target specific brain regions. Finally, 4,4'-Bis(dimethylamino)stilbene can be used to study the effects of environmental factors, such as stress and diet, on SERT function and to develop new therapies for the treatment of mood disorders.
Métodos De Síntesis
The synthesis of 4,4'-Bis(dimethylamino)stilbene involves a series of chemical reactions starting from the reaction of 4-bromo-1,2-dimethoxybenzene with dimethylamine to form 4-bromo-N,N-dimethylaniline. This intermediate is then reacted with benzaldehyde to form the final product, 4,4'-Bis(dimethylamino)stilbene. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
4,4'-Bis(dimethylamino)stilbene is commonly used as a fluorescent probe to study the binding and transport of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. 4,4'-Bis(dimethylamino)stilbene is used to label the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By labeling SERT with 4,4'-Bis(dimethylamino)stilbene, researchers can study the distribution and function of this transporter in the brain. 4,4'-Bis(dimethylamino)stilbene is also used to study the effects of drugs on SERT function and to develop new drugs for the treatment of depression and anxiety disorders.
Propiedades
Número CAS |
1931-49-3 |
|---|---|
Nombre del producto |
4,4'-Bis(dimethylamino)stilbene |
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H22N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h5-14H,1-4H3/b6-5+ |
Clave InChI |
DAVFZPCIOMZPQK-AATRIKPKSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
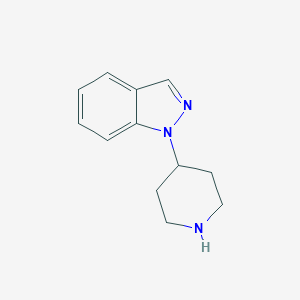
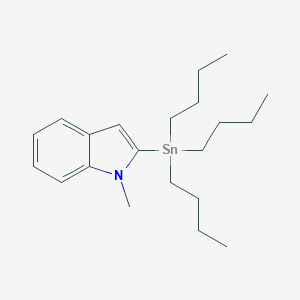
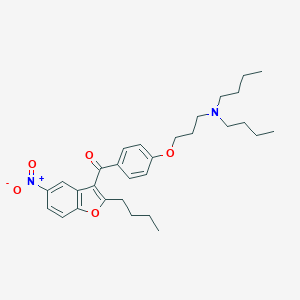
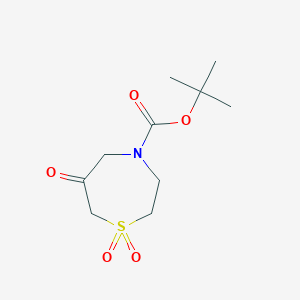
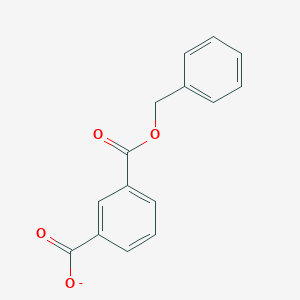


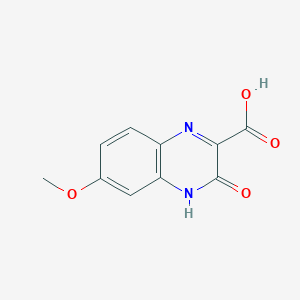
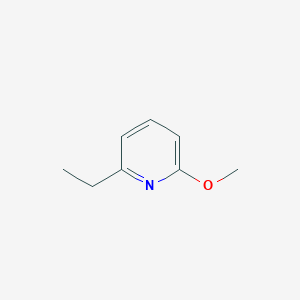

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
